molecular formula C9H12INO2 B8573381 3-Iodo-4-(2-methoxyethoxy)aniline

3-Iodo-4-(2-methoxyethoxy)aniline

Cat. No. B8573381
M. Wt: 293.10 g/mol
InChI Key: RQLQURGUGSVMAA-UHFFFAOYSA-N
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Patent
US07297795B2

Procedure details

A suspension of iron (3.89 g, 69.7 mmol), ammonium chloride (5.0 g, 93.5 mmol), in 100 mL of ethanol and 28 mL of water was heated to reflux. 2-Iodo-1-(2-methoxyethoxy)-4-nitrobenzene (7.5 g, 23.2 mmol) was added and the reaction was heated at reflux for 3 hours. The mixture was cooled to room temperature and filtered through Celite, washed with ethanol. The filtrate was concentrated in vacuo until a precipitate appeared. The precipitate was removed by filtration through Magnesol and the filtrate was concentrated in vacuo to provide 4.0 g of [3-iodo-4-(2-methoxyethoxy)phenyl]amine as an oil; 1H NMR (300 MHz, DMSO-d6) δ 3.33 (s, 3H), 3.62 (t, 2H), 3.95 (t, 2H), 5.01 (d, 2H), 6.55 (d, 1H), 6.73 (d, 1H), 7.03 (s, 1H); MS (ES) m/z294.0 (M+H)
Name
2-Iodo-1-(2-methoxyethoxy)-4-nitrobenzene
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
3.89 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].O.[I:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[O:14][CH2:15][CH2:16][O:17][CH3:18]>C(O)C.[Fe]>[I:4][C:5]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:6]=1[O:14][CH2:15][CH2:16][O:17][CH3:18] |f:0.1|

Inputs

Step One
Name
2-Iodo-1-(2-methoxyethoxy)-4-nitrobenzene
Quantity
7.5 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
3.89 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo until a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration through Magnesol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1OCCOC)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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